

An In-Depth Technical Guide to 7-Methyl-2-(methylthio)benzothiazole

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 7-Methyl-2-(methylthio)benzo[d]thiazole

Cat. No.: B13944021

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Abstract: This technical guide provides a comprehensive overview of 7-Methyl-2-(methylthio)benzothiazole, a derivative of the widely utilized benzothiazole scaffold. While its parent compound, 2-(methylthio)benzothiazole, is well-documented, this guide focuses on the unique identifiers, properties, synthesis, and potential applications of the 7-methyl substituted variant. We will delve into detailed experimental protocols, explain the causality behind synthetic choices, and present data in a clear, accessible format for researchers, scientists, and drug development professionals. This document is designed to be a self-validating resource, grounded in authoritative references to ensure scientific integrity.

Core Identification and Nomenclature

The precise identification of a chemical entity is foundational to all subsequent research and development. The compound in focus is a benzothiazole molecule featuring a methyl group at the 7-position of the benzene ring and a methylthio group at the 2-position of the thiazole ring. The name "2-mercapto-7-methylbenzothiazole methyl ether" is a descriptive but less common synonym. The accepted IUPAC name is **7-methyl-2-(methylthio)benzo[d]thiazole**.

A variety of synonyms and identifiers are used across different databases and commercial suppliers. Understanding these is crucial for comprehensive literature and database searches.

Table 1: Chemical Identifiers for 7-Methyl-2-(methylthio)benzothiazole

Identifier	Value	Source
IUPAC Name	7-methyl-2-(methylthio)benzo[d]thiazole	BLDpharm[1]
CAS Number	2942-20-3	BLDpharm[1]
Molecular Formula	C ₉ H ₉ NS ₂	(Calculated)
Molecular Weight	195.31 g/mol	(Calculated)
SMILES Code	CC1=CC=CC2=C1SC(=N2)SC	BLDpharm[1]

Physicochemical Properties and Safety Profile

The physicochemical properties of a compound dictate its behavior in various solvents and environments, influencing reaction conditions, formulation strategies, and biological uptake. While extensive experimental data for the 7-methyl derivative is sparse, properties can be extrapolated from its parent compound, 2-(methylthio)benzothiazole, and are summarized below.

Table 2: Physicochemical Properties

Property	Value (for 2-(methylthio)benzothiazole)	Source
Appearance	White to light yellow crystalline powder	Chem-Impex[2]
Melting Point	44 - 48 °C	Chem-Impex[2]
Boiling Point	177 °C / 22 mmHg	Chem-Impex[2]
Molecular Weight	181.27 g/mol	Chem-Impex[2]
Storage	Store at 2 - 8 °C	Chem-Impex[2]

Safety and Handling

The safety profile for benzothiazole derivatives warrants careful consideration. The Safety Data Sheet (SDS) for the parent compound, 2-(methylthio)benzothiazole, indicates several hazards.

[3]

Table 3: GHS Hazard Statements for 2-(methylthio)benzothiazole

Code	Statement
H302+H312+H332	Harmful if swallowed, in contact with skin or if inhaled.[3]
H315	Causes skin irritation.[3]
H319	Causes serious eye irritation.[3]

Expert Insight: The addition of a methyl group at the 7-position is unlikely to drastically alter the core toxicological profile. Therefore, researchers should handle 7-methyl-2-(methylthio)benzothiazole with the same precautions as the parent compound.

Recommended Handling Protocol:

- Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3] Ensure an eyewash station and safety shower are readily accessible.
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear nitrile or other chemically resistant gloves.[3]
 - Eye Protection: Use safety glasses with side shields or goggles.[3]
 - Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.[3]
- Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.[3]

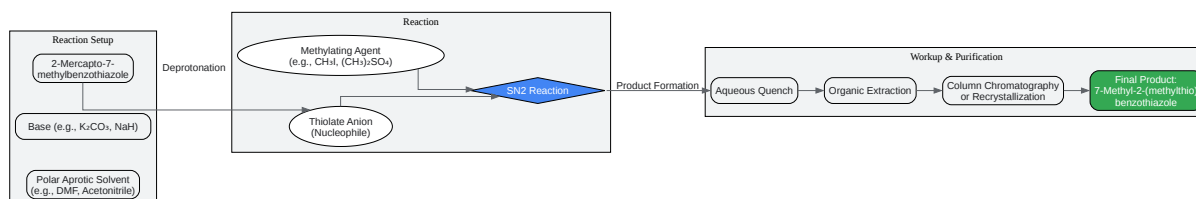
- Storage: Store in a tightly closed container in a cool, dry, and dark place away from oxidizing agents.^{[2][3]}

Synthesis and Mechanistic Considerations

The most direct and common method for preparing 2-(methylthio)benzothiazoles is through the S-methylation of the corresponding 2-mercaptobenzothiazole precursor. This is a classic nucleophilic substitution (SN2) reaction.

Conceptual Synthesis Workflow

The logical flow for the synthesis involves activating the thiol group of 2-mercapto-7-methylbenzothiazole to form a more potent nucleophile (a thiolate), which then attacks an electrophilic methyl source.



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Caption: Workflow for the S-methylation of 2-mercapto-7-methylbenzothiazole.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the S-alkylation of mercaptobenzothiazoles.^{[4][5]}

Materials:

- 2-Mercapto-7-methylbenzothiazole (1.0 eq)
- Potassium Carbonate (K_2CO_3 , 1.5 eq), anhydrous
- Methyl Iodide (CH_3I , 1.2 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Deionized Water
- Magnesium Sulfate ($MgSO_4$), anhydrous

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-mercapto-7-methylbenzothiazole (1.0 eq) and anhydrous DMF. Stir the mixture until the starting material is fully dissolved.
- **Base Addition:** Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes.
 - **Expertise & Causality:** Potassium carbonate is a mild, solid base, making it easy to handle and remove via filtration. It is sufficient to deprotonate the acidic thiol ($pK_a \approx 7$), forming the potassium thiolate salt. DMF is an ideal polar aprotic solvent; it solvates the potassium cation, leaving the thiolate anion highly nucleophilic and available for reaction.
- **Methylation:** Cool the reaction mixture to 0 °C using an ice bath. Slowly add methyl iodide (1.2 eq) dropwise via syringe. After the addition is complete, remove the ice bath and allow

the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

- Expertise & Causality: The reaction is cooled to 0 °C to control the initial exotherm from the reaction with the highly reactive methyl iodide. Using a slight excess of the methylating agent ensures the reaction goes to completion.
- Workup - Quenching: Pour the reaction mixture into a separatory funnel containing deionized water.
 - Trustworthiness: This step quenches any remaining methyl iodide and precipitates the organic product, which has low water solubility, while dissolving the DMF and inorganic salts (K₂CO₃, KI).
- Workup - Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
- Workup - Washing: Wash the combined organic layers sequentially with deionized water and then with brine.
 - Expertise & Causality: Washing with water removes residual DMF. The brine wash removes the bulk of the remaining water from the organic layer, initiating the drying process.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 7-methyl-2-(methylthio)benzothiazole.

Applications and Areas of Research

Benzothiazole derivatives are a cornerstone in various industrial and pharmaceutical sectors. [6] While specific applications for the 7-methyl derivative are not as widely published as for the parent, its structural similarity suggests utility in several key areas.

- **Agrochemicals:** The parent compound, 2-(methylthio)benzothiazole, is known to be an effective fungicide.[2] It serves as a key intermediate in the synthesis of more complex pesticides.[2] The 7-methyl derivative is likely investigated for similar properties, where the additional methyl group could modulate factors like lipophilicity, target binding, or metabolic stability.
- **Materials Science:** 2-Mercaptobenzothiazole and its derivatives are extensively used as vulcanization accelerators in the rubber industry.[4][5] They enhance the cross-linking of polymer chains by sulfur, improving the durability and performance of rubber products.[4] 7-Methyl-2-(methylthio)benzothiazole could function as a processing aid or accelerator in specialized polymer formulations.[2]
- **Pharmaceutical and Drug Development:** The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in drugs with anticancer, antimicrobial, and anti-inflammatory properties.[6][7] Specifically, derivatives of 2-(methylthio)benzothiazole are explored as key intermediates in the synthesis of drugs targeting the central nervous system, such as antidepressants.[4][8] The 7-methyl group provides an additional point for structural modification, allowing chemists to fine-tune the steric and electronic properties of a potential drug candidate to optimize its interaction with biological targets. Recent studies on the parent compound have also highlighted potential cardiovascular toxicity in aquatic models like zebrafish, an important consideration for both environmental safety and early-stage drug development toxicology screening.[8]

Conclusion

7-Methyl-2-(methylthio)benzothiazole is a specialized derivative within the broader, industrially significant family of benzothiazoles. While it shares many of the foundational characteristics of its parent compound, its unique substitution pattern offers a valuable tool for researchers in agrochemicals, materials science, and medicinal chemistry. This guide has provided a consolidated resource covering its identity, properties, a detailed and reasoned synthesis protocol, and its most probable areas of application. By grounding this information in reliable sources and scientific principles, we hope to empower researchers to utilize this compound effectively and safely in their work.

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